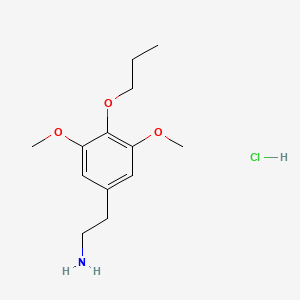

2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它属于苯乙胺类,在结构上与麦角碱、异普罗斯卡林和埃斯卡林相似 。普罗斯卡林以其精神活性作用而闻名,包括改变感知、情绪和认知。它经常用于科学研究,以研究迷幻药对人脑和行为的影响。

准备方法

合成路线和反应条件: 普罗斯卡林(盐酸盐)的合成通常涉及以下步骤:

起始原料: 合成从3,5-二甲氧基苯甲醛开始。

中间体的形成: 在碱的存在下,苯甲醛与硝基乙烷反应生成3,5-二甲氧基-4-硝基苯乙烯。

还原: 然后使用还原剂(如氢化铝锂)还原硝基苯乙烯,得到3,5-二甲氧基-4-氨基苯乙烯。

烷基化: 用丙基溴烷基化氨基苯乙烯,形成4-丙氧基-3,5-二甲氧基苯乙胺。

盐酸盐的形成: 最后,用盐酸处理游离碱将其转化为其盐酸盐.

工业生产方法: 普罗斯卡林(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件、纯化步骤和质量控制,以确保最终产品符合所需规格。

化学反应分析

反应类型: 普罗斯卡林(盐酸盐)会发生各种化学反应,包括:

氧化: 普罗斯卡林可以被氧化形成相应的醌类。

还原: 中间体中的硝基可以被还原为胺。

取代: 甲氧基可以发生亲核取代反应。

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 氢化铝锂或用钯催化剂进行氢化。

取代: 甲醇钠或乙醇钠等亲核试剂。

主要产物:

氧化: 醌类。

还原: 胺类。

取代: 取代的苯乙胺类.

科学研究应用

Research indicates that Proscaline exhibits hallucinogenic properties similar to those of mescaline. Its interaction with serotonin receptors suggests potential therapeutic applications in treating mood disorders and substance use disorders. Notably, compounds with similar structures have shown promise in modulating neurotransmitter systems involved in anxiety and depression.

Psychoactive Research

Proscaline's effects on the central nervous system have made it a subject of interest in psychoactive research. Studies have documented its potential to induce altered states of consciousness, making it relevant for exploring the neurobiological basis of psychedelics.

Therapeutic Potential

Research has suggested that Proscaline may have therapeutic applications in treating conditions such as:

- Depression : By modulating serotonin levels, it may alleviate symptoms of depression.

- Anxiety Disorders : Its psychoactive properties could provide insights into anxiety management.

- Substance Use Disorders : Preliminary studies indicate it may reduce cravings and withdrawal symptoms associated with addiction.

Neuropharmacology

Proscaline's impact on neurotransmitter systems positions it as a valuable tool for neuropharmacological studies. Its ability to selectively activate serotonin receptors can help elucidate the pathways involved in mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have highlighted the effects of Proscaline and related compounds:

- Hallucinogenic Effects : Research has shown that compounds like Proscaline can produce significant alterations in perception and cognition, akin to those observed with mescaline.

- Neurotransmitter Interaction : Investigations into the binding affinities of Proscaline at serotonin receptors reveal its potential as a selective agonist, which may lead to new therapeutic strategies for psychiatric disorders .

- Comparative Studies : Comparative analyses with similar compounds such as isoproscaline and escaline demonstrate variations in potency and receptor selectivity, underscoring the importance of structural modifications in determining pharmacological effects .

作用机制

普罗斯卡林(盐酸盐)主要通过与大脑中的5-羟色胺受体相互作用发挥作用。它在5-HT2A受体上充当部分激动剂,5-HT2A受体负责其致幻和精神活性作用。 该化合物还影响其他神经递质系统,包括多巴胺和去甲肾上腺素通路,这有助于其整体精神活性特征 .

6. 与相似化合物的比较

普罗斯卡林(盐酸盐)在结构和功能上与其他几种化合物相似:

麦角碱: 两者都是具有迷幻作用的苯乙胺类,但普罗斯卡林具有丙氧基,使其更有效。

异普罗斯卡林: 结构相似,但具有异丙氧基而不是丙氧基。

埃斯卡林: 包含乙氧基,导致不同的药理特性。

独特性: 普罗斯卡林独特的丙氧基将其与其他类似化合物区分开来,导致不同的药理作用和效力 .

相似化合物的清单:

- 麦角碱

- 异普罗斯卡林

- 埃斯卡林

- 烯丙基埃斯卡林

- 甲烯丙基埃斯卡林

相似化合物的比较

- Mescaline

- Isoproscaline

- Escaline

- Allylescaline

- Methallylescaline

生物活性

2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride, commonly referred to as Proscaline, is a member of the phenethylamine class, structurally related to mescaline and other psychoactive compounds. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter systems and therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine hydrochloride, with a CAS number of 61367-69-9. Its molecular formula is C13H21ClN2O3, and it exhibits characteristics typical of phenethylamines, including psychoactive properties.

Research indicates that Proscaline interacts with various neurotransmitter receptors, particularly serotonin receptors. Similar compounds have shown binding affinities for the 5-HT2A receptor, which is implicated in hallucinogenic effects. The structure-activity relationship suggests that modifications in the alkyl chain influence receptor binding and subsequent biological effects.

Biological Activity Overview

The biological activity of Proscaline can be categorized into several areas:

-

Neurotransmitter Interaction :

- Proscaline has been studied for its effects on serotonin receptor systems. It is hypothesized to act as a partial agonist at the 5-HT2A receptor, similar to other hallucinogens like LSD and DOM .

- Binding studies reveal that it may also interact with dopamine receptors, although with lower affinity compared to serotonin receptors .

- Psychotropic Effects :

- Therapeutic Potential :

Case Studies and Research Findings

Several studies have documented the effects of Proscaline and related compounds:

- Case Study on Hallucinogenic Effects : A study involving the administration of phenethylamines demonstrated significant alterations in perception and mood among subjects, highlighting the psychotropic potential of compounds like Proscaline .

- Binding Affinity Studies : Research utilizing radiolabeled ligands has shown that Proscaline exhibits varying degrees of affinity for serotonin receptors compared to established hallucinogens. For instance, while LSD binds strongly to 5-HT2A receptors (Ki = 0.47 nM), Proscaline's affinity remains lower but significant .

Data Tables

| Compound | Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| LSD | 5-HT2A | 0.47 nM | Hallucinogenic |

| Proscaline | 5-HT2A | >1000 nM | Partial agonist |

| DOM | 5-HT2A | 0.62 nM | Hallucinogenic |

属性

IUPAC Name |

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTOGRJJEXEVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)CCN)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-69-9 |

Source

|

| Record name | Proscaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYZ8G8292L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。